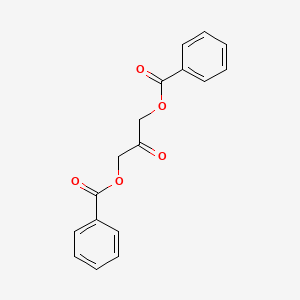

1,3-Dihydroxyacetone dibenzoate

Description

1,3-Dihydroxyacetone dibenzoate is a derivative of 1,3-dihydroxyacetone (DHA), a three-carbon ketose (C₃H₆O₃, MW 90.08) widely used in pharmaceuticals, cosmetics, and food additives . Dibenzoate esters are synthesized by replacing the hydroxyl groups of DHA with benzoate groups, enhancing lipophilicity and stability. DHA is produced via microbial fermentation or chemical catalytic oxidation of glycerol, a biodiesel byproduct, aligning with sustainable resource utilization .

Properties

IUPAC Name |

(3-benzoyloxy-2-oxopropyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c18-15(11-21-16(19)13-7-3-1-4-8-13)12-22-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXUQXJBEXNLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)COC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38982-27-3 | |

| Record name | 1,3-DIHYDROXYACETONE DIBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxyacetone dibenzoate can be synthesized through the esterification of 1,3-dihydroxyacetone with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxyacetone dibenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of 1,3-dihydroxyacetone.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Cosmetic Applications

1,3-Dihydroxyacetone (DHA) is primarily known for its role in self-tanning products due to its ability to react with amino acids in the skin to produce a brown coloration. When combined with benzoate esters, such as 1,3-dihydroxyacetone dibenzoate, it enhances the stability and effectiveness of these formulations.

- Self-Tanning Formulations : Research indicates that incorporating this compound into self-tanning products improves stability and performance. This compound not only acts as a tanning agent but also serves as an emollient and carrier for other active ingredients .

- Skin Care Products : The compound's properties allow it to function as a solubilizer for hydrophilic and hydrophobic materials, making it valuable in skin care formulations. It enhances the clarity and distribution of products on the skin, improving their overall efficacy .

Plasticizer Applications

This compound is also recognized for its role as a plasticizer in polymer formulations. Dibenzoate plasticizers are increasingly used as alternatives to phthalates due to their favorable safety profiles.

- Adhesives and Sealants : Dibenzoate plasticizers have been used effectively in adhesives for over 25 years. They enhance the flexibility and durability of adhesives while reducing processing times and temperatures .

- Polymer Blends : In poly(vinyl chloride) (PVC) formulations, this compound shows promise as a reversible heat-activated plasticizer. It maintains effective plasticization properties at elevated temperatures while offering superior resistance to extraction by solvents .

Pharmaceutical Applications

The potential medicinal applications of this compound are being explored in various studies.

- Metabolic Studies : Research has identified 1,3-dihydroxyacetone as a metabolite associated with glycemic control in diabetes management. Its derivatives may offer insights into metabolic pathways relevant to type 2 diabetes .

- Drug Delivery Systems : The compound's ability to solubilize various therapeutic agents suggests potential applications in drug delivery systems, enhancing the bioavailability of poorly soluble drugs .

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Self-tanning products | Improved stability and tanning efficacy |

| Skin care formulations | Enhanced solubility and distribution | |

| Plasticizers | Adhesives and sealants | Flexibility and durability; reduced processing time |

| PVC formulations | Reversible plasticization; solvent resistance | |

| Pharmaceuticals | Metabolic studies | Insights into diabetes management |

| Drug delivery systems | Enhanced bioavailability of drugs |

Case Study: Self-Tanning Product Development

A study conducted on self-tanning formulations incorporating this compound demonstrated significant improvements in product stability and user satisfaction. The formulation was tested over six months for color consistency and skin feel. Results indicated that products containing the compound maintained their effectiveness longer than those without it.

Mechanism of Action

The mechanism of action of 1,3-dihydroxyacetone dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release 1,3-dihydroxyacetone, which can then participate in metabolic pathways. The compound may also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

1,3-Dihydroxyacetone (DHA)

- Structure : C₃H₆O₃, with two hydroxyl groups and one ketone group.

- Properties : Highly water-soluble, hygroscopic, and reactive due to its ketone and hydroxyl functionalities .

- Applications : Self-tanning agents (reacts with skin proteins), pharmaceutical intermediates, and food additives .

- Limitations : Instability in aqueous solutions and susceptibility to oxidation .

Comparison :

- The dibenzoate ester replaces hydroxyl groups with benzoate, reducing water solubility but improving stability and lipophilicity. This modification likely extends its utility in hydrophobic formulations (e.g., polymers or sustained-release pharmaceuticals).

Dimethyl 1,3-Acetonedicarboxylate

Comparison :

- Solubility: Dibenzoate is less polar than dimethyl esters due to aromatic benzoate groups, making it more suitable for non-aqueous systems.

- Reactivity : The methyl ester in dimethyl 1,3-acetonedicarboxylate is more reactive toward nucleophiles, whereas the dibenzoate’s aromatic groups may participate in π-π interactions, influencing material properties .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Comparison :

- Functional Groups : Unlike the dibenzoate, caffeic acid retains free hydroxyl and carboxylic acid groups, enabling hydrogen bonding and higher aqueous solubility.

- Utility: Dibenzoate’s esterification eliminates phenolic reactivity, shifting applications toward hydrophobic matrices or prodrug formulations.

Data Table: Key Properties of DHA and Analogs

Biological Activity

1,3-Dihydroxyacetone dibenzoate (DHAD) is an ester derivative of dihydroxyacetone, a compound known for its various biological activities. This article explores the biological activity of DHAD, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two benzoate groups attached to a central 1,3-dihydroxyacetone moiety. The molecular formula is CHO, with a molecular weight of approximately 330.34 g/mol. The presence of hydroxyl groups contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that DHAD exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that DHAD can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In addition to its antioxidant properties, DHAD has shown potential anti-inflammatory effects. In vitro studies have revealed that DHAD can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests that it may play a role in managing inflammatory conditions.

Antimicrobial Activity

DHAD has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Antioxidant Mechanism : DHAD acts as a free radical scavenger by donating electrons to reactive species, thus neutralizing them.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting nuclear factor kappa B (NF-κB) activation.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and interferes with essential metabolic processes within microbial cells.

Study 1: Antioxidant Efficacy

In a controlled laboratory experiment, the antioxidant capacity of DHAD was assessed using the DPPH radical scavenging assay. Results indicated that DHAD exhibited a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Activity

A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with DHAD significantly reduced the secretion of TNF-α and IL-6. These findings suggest that DHAD could be beneficial in conditions characterized by excessive inflammation.

Study 3: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that DHAD inhibited bacterial growth at concentrations as low as 100 µg/mL. The results highlight its potential as a natural antimicrobial agent .

Comparative Analysis

To better understand the biological activity of DHAD in relation to similar compounds, the following table summarizes key attributes:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| Dihydroxyacetone | Moderate | Low | Low |

| Ascorbic Acid | Very High | Low | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.